![molecular formula C17H23N3O B5870133 N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B5870133.png)
N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea
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Overview
Description
N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and pancreatic cancers.
Mechanism of Action
N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea targets the nucleolar stress response pathway, which is upregulated in cancer cells due to their high demand for ribosomes. By inhibiting RNA polymerase I transcription, N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea induces nucleolar stress, leading to the activation of p53 and subsequent cell death.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea. One area of interest is the development of combination therapies that include N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea and other anticancer agents, such as DNA-damaging agents or immune checkpoint inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea treatment in cancer patients. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea and its effects on other cellular processes.
Synthesis Methods
The synthesis of N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea involves several steps, including the reaction of 1H-indole-3-carboxaldehyde with cyclohexylamine to form the corresponding imine. This intermediate is then reacted with ethyl isocyanate to produce the final product, N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea.
Scientific Research Applications
N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the downregulation of ribosomal RNA synthesis and subsequent cell death in cancer cells. N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]urea has also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
1-cyclohexyl-3-[2-(1H-indol-3-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c21-17(20-14-6-2-1-3-7-14)18-11-10-13-12-19-16-9-5-4-8-15(13)16/h4-5,8-9,12,14,19H,1-3,6-7,10-11H2,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDMMBIOAIEAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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